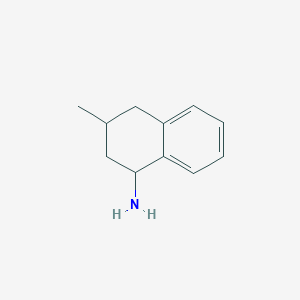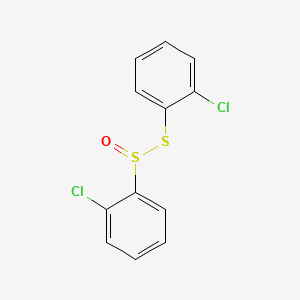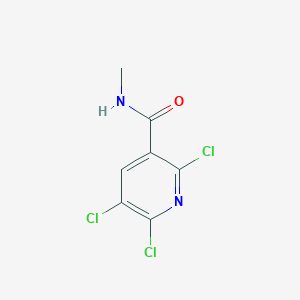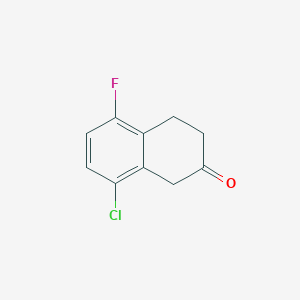
2-Cyclopropyl-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the second position and an iodine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-iodopyridine typically involves the iodination of 2-cyclopropylpyridine. One common method is the halogen-metal exchange reaction, where 2-cyclopropylpyridine is treated with a metal halide, such as lithium iodide, under controlled conditions . Another approach involves the direct iodination of 2-cyclopropylpyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the efficient synthesis of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: The cyclopropyl group can undergo oxidation to form cyclopropyl ketones or reduction to form cyclopropyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are commonly used in these reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-cyclopropyl-4-substituted pyridines.
Cross-Coupling: Formation of biaryl or alkylated pyridine derivatives.
Oxidation/Reduction: Formation of cyclopropyl ketones or alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-iodopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds targeting various diseases.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyridine ring and the cyclopropyl group . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Similar structure but lacks the cyclopropyl group.
4-Iodopyridine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine: Similar structure but lacks the iodine atom.
Uniqueness
2-Cyclopropyl-4-iodopyridine is unique due to the presence of both the cyclopropyl group and the iodine atom on the pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propiedades
Fórmula molecular |
C8H8IN |
|---|---|
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-iodopyridine |
InChI |
InChI=1S/C8H8IN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
NYGSBQBCZREQGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)




![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)





![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)

